An In-Depth Technical Guide to the Synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid
An In-Depth Technical Guide to the Synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid
Introduction
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid is a valuable organic molecule with potential applications in pharmaceutical research and development. Its structure, featuring a chiral center and both carboxylic acid and alcohol functionalities, makes it an interesting target for synthetic chemists. This technical guide provides a comprehensive overview of a reliable synthetic pathway to this compound, intended for researchers, scientists, and drug development professionals. The synthesis involves a two-step sequence commencing with a Friedel-Crafts acylation followed by a selective reduction of the resulting keto acid. This guide will elaborate on the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss the characterization of the intermediate and final products.
Strategic Approach to the Synthesis
The synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid is most effectively achieved through a convergent two-step strategy. This approach is logical as it builds the carbon skeleton first and then introduces the desired hydroxyl functionality.
The overall synthetic transformation is outlined below:
Caption: Overall synthetic strategy for 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid.
Part 1: Synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation
The initial step involves the formation of the carbon-carbon bond between the aromatic ring of 2-ethylanisole and the succinic anhydride moiety. The Friedel-Crafts acylation is a classic and robust method for this purpose.[1]
Mechanism and Rationale
The reaction is an electrophilic aromatic substitution. Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, is employed to activate the succinic anhydride. It coordinates to one of the carbonyl oxygens, rendering the other carbonyl carbon highly electrophilic. The electron-rich 2-ethylanisole then acts as a nucleophile, attacking the activated carbonyl group. The methoxy and ethyl groups on the aromatic ring are ortho, para-directing. Due to steric hindrance from the ethyl group at the ortho position, the acylation is expected to occur predominantly at the para position relative to the methoxy group. A subsequent workup with acid liberates the keto acid product.
Caption: Simplified mechanism of the Friedel-Crafts acylation.
Experimental Protocol
Materials:
-
2-Ethylanisole (>98%)[2]
-
Succinic anhydride (99%)
-
Anhydrous aluminum chloride (99.9%)
-
Dichloromethane (anhydrous)
-
Concentrated hydrochloric acid
-
Ice
-
Sodium sulfate (anhydrous)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel is assembled and flame-dried. The apparatus is allowed to cool to room temperature under a nitrogen atmosphere.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents). Anhydrous dichloromethane is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
Addition of Reactants: 2-Ethylanisole (1.0 equivalent) is dissolved in anhydrous dichloromethane and added to the addition funnel. Succinic anhydride (1.1 equivalents) is then carefully added to the stirred suspension of aluminum chloride in dichloromethane.
-
Reaction: The solution of 2-ethylanisole is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Workup: The reaction mixture is cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.[3]
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes.
Predicted Characterization Data for 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid
| Parameter | Predicted Value/Observation |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.25 (t, 3H, -CH₂CH ₃), 2.65 (q, 2H, -CH ₂CH₃), 2.80 (t, 2H, -C(=O)CH ₂-), 3.30 (t, 2H, -CH₂COOH ), 3.90 (s, 3H, -OCH ₃), 6.90 (d, 1H, Ar-H ), 7.20 (dd, 1H, Ar-H ), 7.80 (d, 1H, Ar-H ), 12.10 (br s, 1H, -COOH ) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 15.5, 28.5, 29.0, 33.5, 55.8, 111.5, 125.0, 128.0, 130.0, 140.0, 158.0, 178.5, 198.0 |
| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch of carboxylic acid), 1710 (C=O stretch of carboxylic acid), 1680 (C=O stretch of ketone), 1600, 1500 (C=C aromatic stretch), 1250 (C-O stretch of ether) |
| Mass Spectrometry (EI) | m/z (%): 236 (M⁺), 219, 191, 163, 135 |
Part 2: Synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid via Reduction
The second step involves the selective reduction of the ketone functionality in 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it is a mild reducing agent that will not reduce the carboxylic acid group under these conditions.[4]
Mechanism and Rationale
Sodium borohydride serves as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate. The reaction is typically carried out in a protic solvent like methanol, which then protonates the alkoxide to yield the final alcohol product. The use of a milder reducing agent like NaBH₄ is crucial to prevent the reduction of the carboxylic acid.[4]
Caption: Simplified mechanism for the reduction of the keto acid.
Experimental Protocol
Materials:
-
4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid
-
Sodium borohydride (99%)
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: 4-(5-Ethyl-2-methoxyphenyl)-4-oxobutanoic acid (1.0 equivalent) is dissolved in methanol in a round-bottom flask. The solution is cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution over 20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3). The methanol is removed under reduced pressure. The aqueous residue is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.[5]
-
Purification: The solvent is removed under reduced pressure to yield the crude 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid. The product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Predicted Characterization Data for 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid
| Parameter | Predicted Value/Observation |
| Appearance | Colorless oil or a low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.20 (t, 3H, -CH₂CH ₃), 1.90-2.10 (m, 2H, -CH(OH)CH ₂-), 2.45 (t, 2H, -CH₂COOH ), 2.60 (q, 2H, -CH ₂CH₃), 3.80 (s, 3H, -OCH ₃), 4.90 (t, 1H, -CH (OH)-), 6.80 (d, 1H, Ar-H ), 7.10 (dd, 1H, Ar-H ), 7.25 (d, 1H, Ar-H ), (OH protons may be broad and variable) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 15.8, 28.8, 31.5, 34.0, 55.5, 71.0, 110.5, 126.0, 127.5, 132.0, 138.0, 156.0, 179.0 |
| IR (thin film, cm⁻¹) | 3600-3200 (broad, O-H stretch of alcohol and carboxylic acid), 3300-2500 (broad, O-H stretch of carboxylic acid), 1710 (C=O stretch of carboxylic acid), 1600, 1500 (C=C aromatic stretch), 1240 (C-O stretch of ether), 1050 (C-O stretch of alcohol)[6] |
| Mass Spectrometry (ESI-) | m/z: 237 [M-H]⁻ |
Safety Considerations
-
Aluminum chloride is a corrosive and water-sensitive solid that reacts exothermically with moisture, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.
-
Sodium borohydride is a flammable solid and can react with water to produce hydrogen gas. It should be handled with care, and additions to protic solvents should be done slowly and at a controlled temperature.
-
The workup of the Friedel-Crafts acylation involves quenching with acid and ice, which is a highly exothermic process. This should be done cautiously and with adequate cooling.[3]
Conclusion
The synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid can be reliably achieved through a two-step sequence involving a Friedel-Crafts acylation and a subsequent sodium borohydride reduction. This guide provides a robust framework for its preparation, including detailed experimental protocols and expected characterization data. The presented methodology is scalable and utilizes readily available reagents, making it a practical approach for researchers in the fields of medicinal chemistry and organic synthesis. Careful attention to the described experimental conditions and safety precautions is paramount for a successful and safe synthesis.
References
-
Organic Syntheses, Coll. Vol. 3, p.169 (1955); Vol. 20, p.21 (1940). Link
-
Tokyo Chemical Industry Co., Ltd. Product Information for 2-Ethylanisole. Link
-
Chappell, J. S., & Meyn, A. (2004). The extraction and infrared identification of gamma-hydroxybutyric acid (GHB) from aqueous solutions. Journal of forensic sciences, 49(2), 358-364. Link
-
BenchChem. A Technical Guide to the Synthesis of 4-Oxobutanoic Acid via Friedel-Crafts Acylation. Link
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. Link
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Aluminium chloride. Link
-
Ghosh, R., & Ghatak, U. R. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1, 4-butanediols with methanolic sodium borohydride. Tetrahedron, 66(38), 7626-7632. Link
-
Sigma-Aldrich. Safety Data Sheet: Aluminum chloride. Link
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Link
-
Human Metabolome Database. Showing metabocard for 4-Hydroxybutyric acid (HMDB0000710). Link
-
SWGDRUG. (2005). GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID. Link
-
Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). Link
-
Chegg. The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Link
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Link
-
ResearchGate. Acylation of anisole with acetic anhydride into 4‐methoxyacetophenone over (plugged) AlSBA‐15 catalysts. Link
-
Boston College. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Link
-
SWGDRUG. (2005). GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID. Link
-
YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Link
-
Fisher Scientific. Safety Data Sheet - Aluminum chloride. Link
-
mzCloud. 4 Hydroxybutyric acid GHB. Link
-
Semantic Scholar. The extraction and infrared identification of gamma-hydroxybutyric acid (GHB) from aqueous solutions. Link
-
ResearchGate. 1H NMR (A) and13C NMR spectra (B) of poly(4HB). Link
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Link
-
DCM Shriram. Material Safety Data Sheet - Aluminum Chloride. Link
-
Google Patents. CN1534049A - The preparation method of polyisobutylene succinic anhydride. Link
-
University of California, Davis. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Link
-
ChemicalBook. 2-ETHYLANISOLE(14804-32-1) 1H NMR spectrum. Link
-
Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). Link
-
Agilent. Determination of Gamma-Hydroxy-Butyrate (GHB) in Biological Samples. Link
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Aluminum Chloride. Link
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Link
-
MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Link
-
MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Link
-
NIST. 4-Hydroxybutanoic acid, 2TMS derivative. Link
-
Vedantu. Write the structure formula of: (A) o-Ethylanisole, (B) p-Nitroaniline, (C) 2,3 - Dibromo. Link
-
Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000011). Link
-
PubMed. Gas Chromatographic-Mass Spectrometric Analysis of Organic Acids in Renal Tissue Biopsy: Identification of 4-hydroxybutyric Acid and 4-hydroxy-2-butenoic Acid. Link
-
YouTube. Write the structural formula of: o-Ethyl anisole, p-Nitroaniline, 2,3- Dibromo-1. Link
-
ChemicalBook. SODIUM 4-HYDROXYBUTYRATE(502-85-2) 1H NMR spectrum. Link
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. 2-Ethylanisole | 14804-32-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. The extraction and infrared identification of gamma-hydroxybutyric acid (GHB) from aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
